chemical structure and properties of 5-(3-Bromophenyl)pyrrolidine-2,4-dione
chemical structure and properties of 5-(3-Bromophenyl)pyrrolidine-2,4-dione
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological potential of 5-(3-Bromophenyl)pyrrolidine-2,4-dione . This compound belongs to the tetramic acid class, a privileged scaffold in medicinal chemistry known for its tautomeric versatility and metal-chelating capabilities.
Executive Summary
5-(3-Bromophenyl)pyrrolidine-2,4-dione (CAS: 1897611-83-4) is a synthetic derivative of tetramic acid (pyrrolidine-2,4-dione). It serves as a critical intermediate and pharmacophore in drug discovery, particularly for developing antibiotics, antiviral agents, and metalloenzyme inhibitors.
The molecule features two distinct functional domains:
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The Tetramic Acid Core: A polar, acidic, and tautomeric heterocycle capable of bidentate metal chelation.
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The 3-Bromophenyl Moiety: A lipophilic aromatic handle that provides steric bulk and a site for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Chemical Structure & Tautomerism[1][2][3][4]
The Tetramic Acid Core
The defining feature of this molecule is the pyrrolidine-2,4-dione ring. Unlike simple lactams, this system exists in a dynamic equilibrium between keto and enol forms. The C3 position is highly acidic due to the electron-withdrawing effects of the flanking carbonyls (C2 and C4).
Tautomeric Equilibrium
In solution, the compound does not exist solely as the 2,4-dione. It tautomerizes to form 4-hydroxy-3-pyrrolin-2-one. This enolization is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the C2 carbonyl oxygen.[1]
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Keto Form: Favored in non-polar solvents; less acidic.
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Enol Form: Favored in polar protic solvents and biological media; highly acidic (pKa ≈ 3–5) and responsible for metal chelation.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| CAS Number | 1897611-83-4 |
| pKa (Predicted) | 3.5 – 4.5 (enolic -OH) |
| LogP (Predicted) | ~1.8 (Lipophilic due to Br-phenyl) |
| Solubility | Low in water; High in DMSO, MeOH, DMF |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Structural Visualization (DOT)
The following diagram illustrates the tautomeric equilibrium and the chelation mechanism.
Figure 1: Tautomeric equilibrium between the 2,4-dione and 4-hydroxy-enone forms, leading to metal chelation.
Synthetic Pathways[8]
The synthesis of 5-aryl-tetramic acids generally follows the Lacey-Dieckmann cyclization . This robust method allows for the installation of the 3-bromophenyl group early in the sequence.
Retrosynthetic Analysis
The core is disconnected at the N1-C2 and C3-C4 bonds, tracing back to a 3-bromophenylglycine ester and a malonate or acetoacetate equivalent.
Protocol: Lacey-Dieckmann Cyclization
This protocol describes the synthesis of the target compound from 3-bromophenylglycine methyl ester.
Reagents:
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Methyl (3-bromophenyl)glycinate (Starting Material)
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Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) OR Ethyl hydrogenalonate
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EDC·HCl / HOBt (Coupling agents)
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Sodium Methoxide (NaNaOMe) or DBU (Base for cyclization)
Step-by-Step Methodology:
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Acylation (Formation of Amide Intermediate):
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Dissolve Methyl (3-bromophenyl)glycinate (1.0 eq) in anhydrous CH₂Cl₂.
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Add Meldrum's acid (1.1 eq) and reflux for 2 hours. Alternatively, couple with mono-ethyl malonate using EDC·HCl at 0°C.
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Mechanism:[2][1] Nucleophilic attack of the amine on the acylating agent forms the N-malonyl amino ester.
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Checkpoint: Monitor TLC for disappearance of the amine.
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Dieckmann Cyclization:
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Evaporate solvent and redissolve the intermediate in dry Methanol.
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Add NaOMe (1.1 eq) dropwise at 0°C, then warm to reflux for 3–5 hours.
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Mechanism:[2][1] The base deprotonates the active methylene of the malonyl group. The resulting carbanion attacks the ester carbonyl of the glycine moiety, closing the ring.
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Work-up and Isolation:
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Concentrate the reaction mixture.
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Acidify carefully with 1M HCl to pH 2. The product (tetramic acid) will precipitate due to the loss of ionic character upon protonation.
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Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
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Synthesis Workflow Diagram
Figure 2: Synthetic route via Lacey-Dieckmann condensation.
Biological Potential & Applications[3][9][10][11]
Antibacterial Activity (Natural Product Analog)
Tetramic acids are the core scaffold of natural antibiotics like Reutericyclin and Streptolydigin . The 3-acyl derivatives are known to act as protonophores, collapsing the transmembrane proton potential (
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Relevance: The 5-(3-bromophenyl) analog serves as a simplified synthetic mimic. The lipophilic bromine improves membrane permeability, while the acidic headgroup facilitates proton transport.
Metalloenzyme Inhibition
The 2,4-dione/enol moiety is a potent bidentate ligand for divalent cations (
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Target: HIV-1 Integrase and RNA Polymerase enzymes often rely on a two-metal-ion mechanism. Tetramic acids can sequester these catalytic metals, inhibiting enzyme function.
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SAR Insight: The 3-bromophenyl group allows for structure-activity relationship (SAR) tuning. The bromine atom can participate in halogen bonding with protein backbone carbonyls, enhancing binding affinity beyond simple hydrophobic effects.
Experimental Characterization Protocol
To validate the synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione, the following analytical data must be obtained.
NMR Spectroscopy
Due to tautomerism, NMR spectra can be complex.
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Solvent: Use DMSO-d6 to stabilize the enol form and observe exchangeable protons.
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¹H NMR (DMSO-d6, 400 MHz):
- ~12.0–13.0 ppm (Broad s, 1H, Enolic -OH/NH).
- 7.2–7.6 ppm (m, 4H, Aromatic protons).
- 4.8–5.2 ppm (m, 1H, C5-H chiral center).
- 2.9–3.1 ppm (s/d, C3-H, often disappears if fully enolized).
Mass Spectrometry
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Method: ESI-MS (Negative Mode is often more sensitive due to the acidic proton).
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Expected m/z: 252.0 [M-H]⁻ (Standard bromine isotope pattern ⁷⁹Br/⁸¹Br approx 1:1 ratio).
References
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Sigma-Aldrich. (n.d.). 5-(3-bromophenyl)pyrrolidine-2,4-dione Product Page. Retrieved from
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Mo, X., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports. Retrieved from
- Schobert, R., & Schlenk, A. (2008). Tetramic acids and pyridones in medicinal chemistry. Bioorganic & Medicinal Chemistry. (General reference for Tetramic Acid biological activity).
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Jeong, Y. C., et al. (2023). Synthesis and Anticancer Activity of 5-Aryl-tetramic Acid Derivatives. MDPI Molecules. Retrieved from
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PubChem. (n.d.).[3] Compound Summary for 5-(4-Bromophenyl)pyrrolidin-2-one (Analogous Structure). Retrieved from
